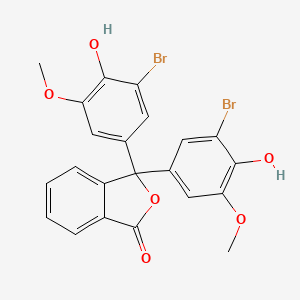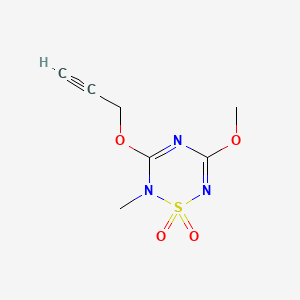
2,2'-(Pentane-3,3-diyl)difuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pentane-3,3-diyl)difuran is an organic compound that belongs to the class of difurans. It is a condensation product of furan and acetone, characterized by two furan rings connected through a pentane bridge at the 3,3 positions. This compound is known for its relatively high boiling point and is used as a precursor in the synthesis of various industrial chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-(Pentane-3,3-diyl)difuran is typically synthesized by reacting two equivalents of furan with one equivalent of acetone in the presence of an acidic catalyst, such as concentrated hydrochloric acid. The reaction is carried out at ambient temperature and pressure. The mixture is often cooled during the addition of reagents to control the reaction rate and minimize the formation of oligomers .
Industrial Production Methods
In industrial settings, the synthesis of 2,2’-(Pentane-3,3-diyl)difuran involves similar reaction conditions but on a larger scale. The reaction mixture is allowed to phase separate, and the organic layer is neutralized. The product is then purified by vacuum distillation to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pentane-3,3-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: Hydrogenation of the compound leads to the formation of bis(tetrahydrofuryl)propane.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using a palladium or nickel catalyst under hydrogen gas.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of bis(tetrahydrofuryl)propane.
Substitution: Formation of halogenated furans.
Applications De Recherche Scientifique
2,2’-(Pentane-3,3-diyl)difuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance rubber additives and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’-(Pentane-3,3-diyl)difuran involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Propane-2,2-diyl)difuran: Similar structure but with a propane bridge instead of pentane.
2,2’-(Cyclohexane-1,1-diyl)difuran: Contains a cyclohexane bridge.
2,2’-(Thiodimethylene)difuran: Contains a sulfur atom in the bridge
Uniqueness
2,2’-(Pentane-3,3-diyl)difuran is unique due to its specific pentane bridge, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
100612-04-2 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2-[3-(furan-2-yl)pentan-3-yl]furan |
InChI |
InChI=1S/C13H16O2/c1-3-13(4-2,11-7-5-9-14-11)12-8-6-10-15-12/h5-10H,3-4H2,1-2H3 |
Clé InChI |
LVDANDMXAHYWSA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=CC=CO1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


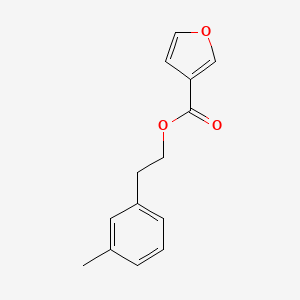


![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

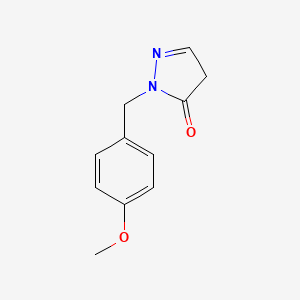
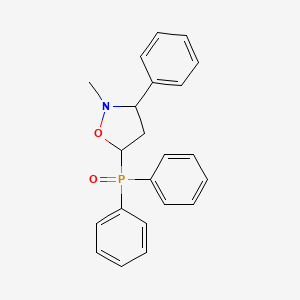
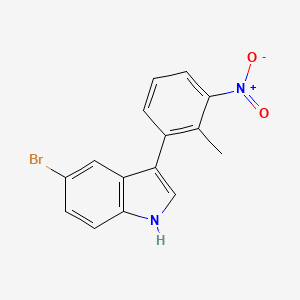
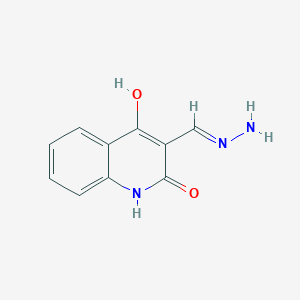
![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)

